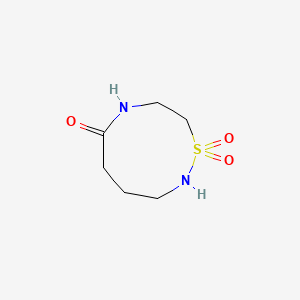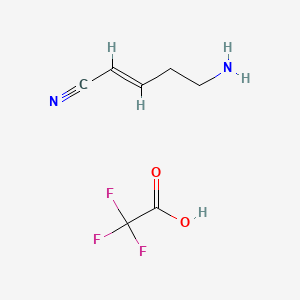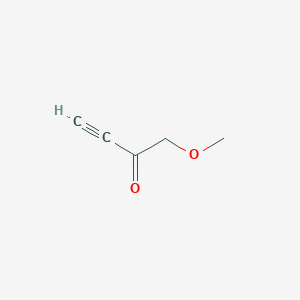
1lambda6,2,7-Thiadiazonane-1,1,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1lambda6,2,7-Thiadiazonane-1,1,6-trione is a heterocyclic compound with the molecular formula C6H12N2O3S This compound is characterized by a unique ring structure containing sulfur, nitrogen, and oxygen atoms
Méthodes De Préparation
The synthesis of 1lambda6,2,7-Thiadiazonane-1,1,6-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiadiazole derivative with an oxidizing agent to introduce the trione functionality. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pH levels, as well as the use of catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
1lambda6,2,7-Thiadiazonane-1,1,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the trione group to other functional groups, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1lambda6,2,7-Thiadiazonane-1,1,6-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1lambda6,2,7-Thiadiazonane-1,1,6-trione exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
1lambda6,2,7-Thiadiazonane-1,1,6-trione can be compared with other similar compounds, such as:
1lambda6,2,7-Thiadiazonane-1,1-dione: This compound has a similar ring structure but lacks one of the oxygen atoms present in the trione.
1lambda6,2,5,8-Thiatriazecane-1,1,7-trione: Another related compound with a different arrangement of sulfur and nitrogen atoms in the ring. The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Propriétés
Numéro CAS |
2866354-09-6 |
|---|---|
Formule moléculaire |
C6H12N2O3S |
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
1,1-dioxo-1,2,7-thiadiazonan-6-one |
InChI |
InChI=1S/C6H12N2O3S/c9-6-2-1-3-8-12(10,11)5-4-7-6/h8H,1-5H2,(H,7,9) |
Clé InChI |
KUPDPZXHYRJTOE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NCCS(=O)(=O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-{8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamatehydrochloride](/img/structure/B15297284.png)
![(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride](/img/structure/B15297291.png)


![6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B15297305.png)
![1,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B15297311.png)
![N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B15297318.png)
![1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15297325.png)
![tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate](/img/structure/B15297331.png)
![[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid](/img/structure/B15297339.png)
![Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15297340.png)

![{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B15297377.png)

